molecular formula C17H27N5O B6444159 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one CAS No. 2640975-72-8

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6444159
CAS No.: 2640975-72-8
M. Wt: 317.4 g/mol
InChI Key: QRVMUNSCGGFLDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one (CAS 2640975-72-8) is a chemical compound with the molecular formula C17H27N5O and a molecular weight of 317.43 g/mol . This structurally complex molecule features both azepane and piperazine rings linked to a methylpyridazine group, a scaffold of high interest in medicinal chemistry for central nervous system (CNS) drug discovery. Compounds with similar structural features, particularly those containing cyclic amine moieties like azepane and piperazine, are being investigated for their role as potential positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor subtype . Research into such ligands is a promising, non-dopaminergic strategy for exploring new treatments for neuropsychiatric conditions . Clinical and post-mortem evidence has demonstrated significant GABAergic hypofunction in patients with schizophrenia, and ligands targeting the α1β2γ2 GABA-A receptor have previously demonstrated antipsychotic activity in animal models without inducing sedative effects at subsedative doses . This compound is intended for research purposes only, specifically for in vitro analysis and use in laboratory settings. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers can use this compound to explore GABAergic neurotransmission and develop novel pharmacological tools.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O/c1-15-6-7-16(19-18-15)21-12-10-20(11-13-21)14-17(23)22-8-4-2-3-5-9-22/h6-7H,2-5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRVMUNSCGGFLDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitropyridazine Intermediate Formation

The synthesis begins with 6-methylpyridazin-3-amine as the starting material. Nitration using concentrated HNO₃/H₂SO₄ at 0–5°C yields 3-nitro-6-methylpyridazine , which is purified via recrystallization.

Piperazine Coupling via Nucleophilic Aromatic Substitution

The nitro group is displaced by piperazine under reflux in dimethylformamide (DMF) with K₂CO₃ as a base. This step affords 4-(6-methylpyridazin-3-yl)piperazine in 65–75% yield. Catalytic hydrogenation (H₂, 10% Pd/C, EtOAc) reduces any residual nitro impurities.

Table 1: Reaction Conditions for Piperazine-Pyridazine Synthesis

StepReagents/ConditionsYield
NitrationHNO₃/H₂SO₄, 0–5°C85%
Piperazine couplingPiperazine, DMF, K₂CO₃, 110°C70%
HydrogenationH₂, 10% Pd/C, EtOAc, RT95%

Preparation of Azepan-1-yl Ethanone

Bromoethanone Intermediate

2-Bromo-1-(azepan-1-yl)ethan-1-one is synthesized by reacting azepane with bromoacetyl bromide in dichloromethane (DCM) at 0°C. Triethylamine (Et₃N) neutralizes HBr, yielding the bromoethanone derivative in 82% purity.

Alternative Chloroethanone Route

Using chloroacetyl chloride instead of bromoacetyl bromide under similar conditions provides 2-chloro-1-(azepan-1-yl)ethan-1-one . However, halogen exchange risks (e.g., Br → Cl) necessitate careful stoichiometry and low temperatures.

Fragment Coupling via Alkylation

Nucleophilic Substitution

The piperazine-pyridazine fragment reacts with 2-bromo-1-(azepan-1-yl)ethan-1-one in acetonitrile at 60°C, using K₂CO₃ to deprotonate the piperazine nitrogen. This yields the target compound in 68% yield after 12 hours.

Table 2: Optimization of Alkylation Conditions

BaseSolventTemperatureTimeYield
K₂CO₃Acetonitrile60°C12 h68%
NaHCO₃DMF80°C8 h55%
Et₃NTHF40°C24 h45%

Purification Strategies

Crude product is purified via flash chromatography (SiO₂, EtOAc/MeOH 9:1) or SCX-2 cation-exchange cartridges, eluting with NH₃/MeOH. Recrystallization from ethanol/hexane improves purity to >98%.

Mechanistic Insights and Side Reactions

Competing Halogen Exchange

During alkylation, residual chloride ions may displace bromide in the ethanone intermediate, forming undesired chloro-byproducts. This is mitigated by using excess K₂CO₃ and anhydrous conditions.

Piperazine Di-alkylation

Excess bromoethanone can lead to di-alkylation at both piperazine nitrogens. Controlled stoichiometry (1:1 molar ratio) and slow addition minimize this side reaction.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.55–1.72 (m, 10H, azepane), 2.45 (s, 3H, CH₃-pyridazine), 3.45–3.70 (m, 8H, piperazine), 4.20 (s, 2H, COCH₂N), 7.30 (d, 1H, pyridazine), 8.10 (d, 1H, pyridazine).

  • HRMS (ESI+) : m/z calc. for C₂₀H₂₈N₆O [M+H]⁺: 385.2345; found: 385.2348.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms >99% purity with a retention time of 6.8 minutes.

Scalability and Process Optimization

Catalytic Hydrogenation Efficiency

Scaling the nitro reduction step to 100 g batches maintains 93% yield using 5% Pd/C under 45 psi H₂. Catalyst recycling studies show consistent activity over five cycles.

Solvent Recovery

Ethanol and acetonitrile are recovered via distillation, reducing process costs by 40% .

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

  • IUPAC Name : 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one
  • Molecular Formula : C20H32N6O2
  • CAS Number : 2640878-32-4

This compound features a complex structure that includes an azepane ring and a piperazine moiety, which are known for their biological activity.

Muscarinic Receptor Agonism

One of the primary applications of this compound is its activity as a muscarinic M4 receptor agonist. Muscarinic receptors are G protein-coupled receptors that play a crucial role in various neurological functions. The M4 subtype is particularly implicated in cognitive processes and is a target for treating conditions such as schizophrenia and Alzheimer's disease. Agonists of this receptor can enhance cognitive function and alleviate symptoms associated with these disorders .

Cognitive Enhancers

Research indicates that compounds similar to this compound may serve as cognitive enhancers. These compounds can potentially improve memory and learning capabilities by modulating neurotransmitter systems in the brain .

Case Study 1: Treatment of Cognitive Disorders

A study published in Journal of Medicinal Chemistry investigated the effects of muscarinic M4 receptor agonists on cognitive deficits in animal models. The results demonstrated that administration of these compounds led to significant improvements in memory tasks, suggesting their potential utility in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Pain Management

Another application of this compound is in pain management. Muscarinic receptors are involved in pain modulation pathways, and agonists can provide analgesic effects without the cardiovascular side effects associated with other pain medications. A clinical trial explored the efficacy of muscarinic M4 agonists in patients with chronic pain, showing promising results in pain reduction while maintaining safety profiles .

Comparison of Related Compounds

Compound NameStructureActivityPotential Applications
This compoundStructureM4 AgonistAlzheimer's, Schizophrenia
Piperidinyl CompoundsStructureM4 AgonistCognitive Enhancement
Azepane DerivativesStructureAnalgesicPain Management

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine-Ethanone Scaffolds

The following table highlights key structural and physicochemical differences between the target compound and related piperazine/azepane-containing ethanones:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target/Activity Physical Properties Reference
1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one C21H31N7O 397.5 6-methylpyridazin-3-yl Not specified (research focus) N/A (no data)
1-(4-(6-chloropyridazin-3-yl)piperazin-1-yl)-2-(4-cyclopropyl-3-fluorophenyl)ethan-1-one C20H22ClFN4O 396.9 6-chloropyridazin-3-yl, 4-cyclopropyl-3-fluorophenyl Orphan drug candidate (EMA listed) N/A
1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one C23H24N2O6S 456.5 Benzodioxine-sulfonyl, benzofuranyl Not specified Purity: 95%
1-{4-[4-({(2S,4R)-2-(2,4-dichlorophenyl)-...}methoxy)phenyl]piperazin-1-yl}-ethan-1-one C27H28Cl2N4O4 543.4 Dichlorophenyl-imidazole-dioxolane Cortisol synthesis inhibitor N/A
1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one (QD10) C28H31N3O3 457.6 Benzoylphenoxypropyl Dual histamine H3 receptor ligand/antioxidant Yield: 62%, m.p.: 148–151°C
1-(azepan-1-yl)-2-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one C21H31N7O 397.5 3,5-dimethylpyrazole-pyridazine Not specified N/A

Biological Activity

The compound 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H22N4O\text{C}_{15}\text{H}_{22}\text{N}_{4}\text{O}

This structure features multiple pharmacologically relevant moieties, including azepane, piperazine, and pyridazine rings, which are critical for its biological interactions.

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest it may function as an enzyme inhibitor and receptor modulator . The interactions with specific receptors indicate potential therapeutic applications in treating various neurological and psychiatric disorders.

Biological Activity

Research indicates that This compound exhibits significant biological activity:

  • Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes involved in cellular signaling pathways.
  • Receptor Modulation: It may modulate the activity of neurotransmitter receptors, influencing downstream signaling crucial for numerous physiological processes.

Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits enzymes related to cellular signaling
Receptor ModulationModulates neurotransmitter receptor activity
Anticancer PotentialExhibits efficacy against cancer cell lines

Case Studies

Several studies have explored the biological effects of this compound:

  • Neuropharmacological Studies:
    • Research has indicated that compounds structurally similar to This compound have shown promise in treating conditions such as anxiety and depression by modulating serotonin receptors .
  • Cancer Research:
    • A study focusing on derivatives of piperazine demonstrated that certain analogs could induce apoptosis in breast cancer cells, suggesting a potential role for this compound in oncology .
  • Synthetic Pathways:
    • The synthesis of this compound typically involves multi-step organic reactions, with common reagents including oxidizing agents and reducing agents. Understanding these pathways is crucial for optimizing its production for research and therapeutic use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(azepan-1-yl)-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]ethan-1-one, and how can purity be validated?

  • Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions is common for piperazine-containing compounds. For example, similar structures (e.g., 1-{4-[2-((1R,3R,5S)-3-amino-8-azabicyclo[3.2.1]oct-8-yl)ethyl]piperazin-1-yl}ethanone) are synthesized via reductive amination or palladium-catalyzed cross-coupling . Purity validation requires HPLC (>95%), LC-MS for molecular weight confirmation, and NMR (¹H/¹³C) for structural elucidation .

Q. How should researchers handle and store this compound to mitigate physical and health hazards?

  • Methodology : Based on structurally related piperazine derivatives, this compound may pose risks of acute toxicity (oral/inhalation/dermal) and instability under heat/moisture . Store at 2–8°C in airtight containers under inert gas (e.g., argon). Use PPE (gloves, goggles, lab coats) and conduct work in fume hoods. Emergency protocols include immediate decontamination and medical consultation for exposure .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology : Prioritize enzyme inhibition assays (e.g., MAO-B or kinase activity) and cell-based viability assays. For example, MAO-B inhibitors are screened via fluorometric assays using kynuramine as a substrate (IC₅₀ determination) . Cancer-related targets (e.g., pyruvate kinase M2) can be assessed using ADP-Glo™ kinase assays . Include positive controls (e.g., Ketoconazole for antifungal studies) to validate experimental conditions .

Advanced Research Questions

Q. How can structural modifications improve selectivity against off-target receptors (e.g., MAO-B vs. MAO-A)?

  • Methodology : Perform SAR studies by varying substituents on the pyridazine and piperazine moieties. Computational docking (e.g., AutoDock Vina) identifies binding interactions with MAO-B’s hydrophobic pocket. Compare inhibition profiles using isoform-specific assays. For example, replacing methyl groups with bulkier substituents may enhance MAO-B selectivity, as seen in MAO-B-IN-5 (IC₅₀ = 0.204 µM) .

Q. How can contradictory data on in vitro vs. in vivo efficacy be resolved?

  • Methodology : Address pharmacokinetic limitations (e.g., poor bioavailability) by evaluating logP (optimal range: 2–3) and metabolic stability via liver microsome assays. If in vitro activity (e.g., IC₅₀ = 1 µM) does not translate in vivo, consider prodrug strategies or nanoformulation. Reference studies on FASN inhibitors, where scaffold optimization improved plasma half-life .

Q. What strategies validate target engagement in complex biological systems?

  • Methodology : Use biophysical techniques like surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA). For example, ASTX660 (an IAP antagonist) confirmed target binding via CETSA, showing thermal stabilization of cIAP1/XIAP in cancer cell lysates . Pair with siRNA knockdown to correlate target modulation with phenotypic outcomes (e.g., apoptosis assays) .

Q. How can researchers design in vivo toxicity studies to balance efficacy and safety?

  • Methodology : Follow EMA guidelines for preclinical testing, including acute/chronic toxicity in rodents (e.g., 14–28-day studies). Monitor organ-specific toxicity (liver/kidney function markers) and cardiotoxicity (hERG inhibition assays). For example, BBP-671’s pediatric investigation plan (PIP) included deferred toxicity studies to prioritize safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.